molecular formula C9H6BrF3O2 B2503493 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1558247-47-4

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2503493
CAS No.: 1558247-47-4
M. Wt: 283.044
InChI Key: IJYKTJGFLOVCTA-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a brominated acetophenone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position relative to the acetyl group and a bromine atom at the ortho position. Its molecular formula is C₉H₆BrF₃O₂, with a molecular weight of 267.04 g/mol . The compound’s structure combines electron-withdrawing groups (Br and -OCF₃), which influence its electronic properties, solubility, and reactivity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYKTJGFLOVCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone typically involves large-scale bromination and coupling reactions, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution: Products include various substituted phenyl ethanones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups enable researchers to explore new synthetic pathways, making it valuable in organic synthesis and materials science.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit activity against various bacterial strains.
  • Anticancer Activity : Research has suggested that derivatives of this compound could interact with cancer cell pathways, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is explored for drug development due to its ability to interact with biological macromolecules such as enzymes and receptors. Its structural features may influence its binding affinity and specificity, making it a candidate for further pharmacological studies.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its applications extend to:

  • Agrochemicals : It plays a role in developing more effective pesticides and herbicides.
  • Material Science : The compound can enhance the properties of polymers used in electronics and coatings .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone were synthesized and tested against Staphylococcus aureus. The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting a potential pathway for developing new antibiotics .

Case Study 2: Anticancer Research

Research conducted at a prominent university explored the effects of this compound on various cancer cell lines. The study found that certain derivatives could induce apoptosis in cancer cells through specific receptor interactions, highlighting its potential as an anticancer agent .

Comparative Data Table

Application AreaDescriptionNotable Findings
ChemistryBuilding block for organic synthesisEnables new synthetic pathways
BiologyAntimicrobial and anticancer propertiesSignificant activity against Staphylococcus aureus
MedicineDrug development candidatePotential interactions with biological targets
IndustrySpecialty chemicals productionEnhances properties of materials

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical properties and reactivity. Key analogs include:

Table 1: Structural Comparison of Brominated Acetophenones
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone Br (2), -OCF₃ (5) 267.04 Boiling point: ~249°C; LogP: 3.08
1-[4-(Trifluoromethoxy)phenyl]ethanone (CAS 85013-98-5) -OCF₃ (4) 204.15 Lower polarity; Boiling point: ~258°C
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6) Br (2), -CF₃ (4) 267.04 Higher lipophilicity (LogP: ~3.5)
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone Br (2), -CF₃ (3,5) 335.03 Strong electron-withdrawing effects; used in catalysis
1-(5-Bromo-2,4-dihydroxyphenyl)ethanone (CAS 60965-25-5) Br (5), -OH (2,4) 245.03 High solubility in polar solvents due to -OH groups
Key Observations:
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but offers better metabolic stability .
  • Bromine Position: Bromine at the ortho position (2) in the target compound sterically hinders electrophilic substitution compared to para-substituted analogs .
  • Hydroxy Groups: Compounds with -OH substituents (e.g., CAS 60965-25-5) exhibit higher solubility in water but lower stability under oxidative conditions .

Physicochemical Properties

Table 2: Boiling Points and Solubility Trends
Compound Boiling Point (°C) Solubility
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone 249.0 ± 40.0 Low in water; soluble in organic solvents (e.g., DCM)
1-[4-(Trifluoromethoxy)phenyl]ethanone 258.8 ± 40.0 Similar solubility profile
1-(5-Bromo-2,4-dihydroxyphenyl)ethanone N/A High in polar solvents (ethanol, DMSO)
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone >300 Insoluble in water; soluble in THF
  • Boiling Points: The target compound’s boiling point is lower than its para-substituted analog (CAS 85013-98-5), likely due to reduced molecular symmetry .
  • Lipophilicity: The trifluoromethyl analog (CAS 1131605-31-6) has a higher LogP (~3.5) than the target compound (LogP 3.08), reflecting increased hydrophobicity .

Biological Activity

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is C9H6BrF3O, characterized by the presence of a bromine atom and a trifluoromethoxy group. These functional groups significantly influence the compound's reactivity and biological interactions. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems.

The biological activity of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating enzymatic activities critical for cellular processes.
  • Cellular Interactions : It may interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This interaction is crucial for its potential applications in drug development.

Antimicrobial Activity

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The presence of halogens, particularly bromine and trifluoromethoxy groups, contributes to enhanced antimicrobial activity by disrupting microbial cellular processes .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanoneStaphylococcus aureus0.5 µg/mL
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanoneEscherichia coli1.0 µg/mL
Standard Drug (Ciprofloxacin)Staphylococcus aureus≤1 µg/mL

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study involving human cancer cell lines, treatment with 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10–20 µM across different cancer types.
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Comparative Analysis Table :

Analog Substituents Reactivity Bioactivity
1-[2-Bromo-5-(CF₃O)phenyl]ethanone2-Br, 5-CF₃OHigh electrophilicityEnzyme inhibition potential
1-(2-Bromo-4-F-phenyl)ethanone2-Br, 4-FModerate stabilityAntimicrobial activity
1-(4-Bromo-2,6-F₂-phenyl)ethanone4-Br, 2,6-F₂Low solubilityAnticancer candidate

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